molecular formula C10H12ClN3 B13591028 5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride CAS No. 2792201-33-1

5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride

Cat. No.: B13591028
CAS No.: 2792201-33-1
M. Wt: 209.67 g/mol
InChI Key: BDECINUFXFYBGX-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound has gained attention due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The reaction proceeds under basic hydrolysis to yield the corresponding acid, which is then converted to the target compound . Another method involves the one-pot multicomponent reaction of substituted benzaldehydes, malononitrile, and phenylhydrazine using alumina-silica-supported manganese dioxide as a recyclable catalyst in water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

2792201-33-1

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

5-methyl-1-phenylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H11N3.ClH/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9;/h2-7H,11H2,1H3;1H

InChI Key

BDECINUFXFYBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)N.Cl

Origin of Product

United States

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